Glycidyl methacrylate

説明

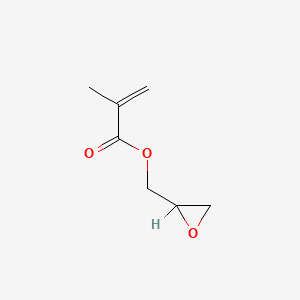

This compound is an enoate ester obtained by formal condensation of the carboxy group of methacrylic acid with the hydroxy group of glycidol. It is an enoate ester and an epoxide. It is functionally related to a methacrylic acid and a glycidol.

This compound can cause cancer according to California Labor Code.

特性

IUPAC Name |

oxiran-2-ylmethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(2)7(8)10-4-6-3-9-6/h6H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZRXNHHFUQHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-05-4 | |

| Record name | Poly(glycidyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025361 | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidyl methacrylate is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a fruity odor; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

372 °F at 760 mmHg (NTP, 1992), 189 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

181 °F (NTP, 1992), 84 °C (Tag open cup) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992), Very soluble in benzene, ethyl ether, ethyl alcohol, Solubility in water, g/100ml at 25 °C: 5 (moderate) | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.073 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 g/cu m @ 25 °C, Relative density (water = 1): 1.08 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.9 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.15 [mmHg], Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | Glycidyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1251 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

106-91-2, 25067-05-4 | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8709 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyglycidyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-oxiranylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, - 2-oxiranylmethyl ester, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8WN29J8VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1679 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

freezing pt: -41.5 °C | |

| Record name | GLYCIDYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Glycidyl Methacrylate: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Glycidyl Methacrylate

This compound (GMA) is a versatile monomer that holds a significant position in polymer chemistry and material science.[1] Its importance stems from its unique bifunctional nature, possessing both a polymerizable methacrylate group and a reactive epoxy (glycidyl) group within the same molecule.[1][2] This dual functionality allows for a wide array of chemical modifications and the synthesis of polymers with tailored properties, making it an invaluable tool for researchers and professionals in diverse fields, including coatings, adhesives, and notably, drug development.[3][4] This guide provides an in-depth exploration of the chemical structure, reactivity, and practical applications of GMA, with a focus on the causal relationships that govern its chemical behavior.

The Molecular Architecture of this compound

This compound is an ester of methacrylic acid and glycidol.[5][6] The molecule's structure is the key to its versatile reactivity. It consists of two key functional moieties:

-

A Methacrylate Group: This α,β-unsaturated ester functionality is readily susceptible to free-radical polymerization, allowing for the formation of long polymer chains.

-

An Epoxide (Glycidyl) Group: This three-membered heterocyclic ring is strained and, therefore, highly susceptible to ring-opening reactions with a variety of nucleophiles.[6]

This unique combination allows for two distinct and often orthogonal modes of reaction, which can be selectively triggered to create complex polymeric architectures.

References

- 1. Reaction of this compound at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction of this compound at the hydroxyl and carboxylic groups of poly(vinyl alcohol) and poly(acrylic acid): is this reaction mechanism still unclear? | Semantic Scholar [semanticscholar.org]

- 3. Facile synthesis of well-controlled poly(this compound) and its block copolymers via SARA ATRP at room temperature - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. This compound | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Poly(glycidyl methacrylate) via Free Radical Polymerization

Introduction: The Versatility of a Reactive Polymer Scaffold

Poly(glycidyl methacrylate), or PGMA, stands as a uniquely versatile polymer in the realms of materials science, drug delivery, and biotechnology. Its distinction lies not in its methacrylate backbone, but in the pendant epoxy (or oxirane) groups that adorn each repeating unit. These highly strained, three-membered rings are amenable to a wide array of nucleophilic ring-opening reactions, allowing for straightforward post-polymerization modification.[1][2] This reactivity transforms PGMA from a simple thermoplastic into a powerful reactive scaffold, capable of being tailored into a plethora of functional materials.[3][4]

While advanced techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over molecular architecture, conventional free radical polymerization remains a robust, accessible, and widely practiced method for synthesizing PGMA.[3][5] This guide provides an in-depth technical overview of this process, moving beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern a successful and reproducible synthesis.

Core Principles of PGMA Synthesis via Free Radical Polymerization

The synthesis of PGMA via free radical polymerization is a chain-growth process involving the sequential addition of this compound (GMA) monomers to a growing polymer chain initiated by a free radical species. The integrity of the final product hinges on a controlled orchestration of three key stages: initiation, propagation, and termination.

The Reaction Mechanism: A Step-by-Step Breakdown

-

Initiation: The process begins with the thermal decomposition of an initiator molecule to generate two primary free radicals (I•). This radical then attacks the carbon-carbon double bond of a GMA monomer, forming a new, larger radical species and officially initiating the polymer chain.

-

Propagation: The newly formed monomer radical rapidly adds to another GMA monomer, and this process repeats, extending the polymer chain. This is the primary chain-building step.

-

Termination: The growth of a polymer chain ceases when two growing radical chains combine (combination) or when one radical abstracts a hydrogen from another (disproportionation), resulting in two stable, non-reactive polymer chains.

Key Reagents and Experimental Choices

The selection of reagents is not arbitrary; each component plays a critical role in directing the outcome of the polymerization.

-

Monomer: this compound (GMA): GMA is a bifunctional monomer containing both a polymerizable methacrylate group and a reactive epoxy group.[6] The commercial monomer is typically supplied with an inhibitor (like hydroquinone monomethyl ether) to prevent spontaneous polymerization during storage. This inhibitor must be removed prior to polymerization, usually by passing the monomer through a column of basic alumina, to ensure reliable initiation kinetics.

-

Initiators: The choice of initiator is primarily dictated by the desired reaction temperature, which is linked to the initiator's half-life.

-

Azobisisobutyronitrile (AIBN): A common and reliable choice, AIBN decomposes cleanly at a moderate temperature (typically 60-80 °C) to form two cyanoisopropyl radicals and nitrogen gas.[7] Its decomposition rate is not significantly affected by the solvent, leading to predictable kinetics.

-

Benzoyl Peroxide (BPO): BPO decomposes at a slightly higher temperature range (80-95 °C) and can be susceptible to induced decomposition, which can complicate kinetic predictions.

-

-

Solvents: The solvent must dissolve the monomer, the resulting polymer, and the initiator.[8]

-

Toluene: A widely used solvent for the polymerization of methacrylates, it effectively dissolves PGMA.[6]

-

1,4-Dioxane: An excellent solvent for PGMA, often preferred for its good solvating power.[9]

-

N,N-Dimethylformamide (DMF): A highly polar solvent that readily dissolves PGMA.[9] However, it's important to note that solvents are not entirely inert. While the effect is often minimal for GMA polymerization, solvents can participate in chain transfer reactions, which can lower the final molecular weight of the polymer.[10]

-

Controlling Polymer Characteristics: The Causality Behind Conditions

A key objective in polymer synthesis is controlling the molecular weight (Mn) and the breadth of the molecular weight distribution, known as the polydispersity index (PDI or Đ). In conventional free radical polymerization, PDI values are typically broad (Đ > 1.5).

-

Initiator Concentration: This is the most direct lever for controlling molecular weight. The fundamental relationship is inverse: a higher initiator concentration leads to a higher concentration of primary radicals.[2] This increases the probability of initiation events, creating more polymer chains that grow for a shorter period before terminating, thus resulting in a lower average molecular weight.[11][12] Conversely, decreasing the initiator concentration yields fewer, longer chains and a higher molecular weight.[13]

-

Monomer Concentration: A higher initial monomer concentration generally leads to a higher molecular weight. This is because the propagation rate is dependent on monomer concentration, while the termination rate is dependent on the concentration of radical chains. At higher monomer concentrations, the propagation reaction is favored over termination.[14]

-

Temperature: Temperature has a complex effect. Increasing the temperature accelerates both the rate of initiator decomposition and the rate of propagation. However, the activation energy for initiation is typically higher than for propagation. Therefore, a higher temperature leads to a much faster rate of radical generation, resulting in a higher overall reaction rate but a lower average molecular weight.[15]

Experimental Protocol: A Self-Validating System for PGMA Synthesis

This protocol describes a standard laboratory-scale solution polymerization of GMA using AIBN as the initiator. The system is self-validating through the inclusion of rigorous purification and characterization steps.

Materials and Pre-reaction Setup

-

This compound (GMA): Inhibitor removed by passing through an alumina column.

-

Azobisisobutyronitrile (AIBN): Recrystallized from methanol for high purity.

-

Toluene (or 1,4-Dioxane): Anhydrous grade.

-

Methanol: Reagent grade, for precipitation.

-

Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, and a temperature-controlled oil bath.

Step-by-Step Methodology

-

Reagent Preparation: In a 250 mL three-neck flask, dissolve 20.0 g of inhibitor-free GMA in 80 mL of anhydrous toluene.

-

Initiator Addition: Add 0.20 g of AIBN to the solution. This [Monomer]:[Initiator] ratio is a common starting point.

-

Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet. Bubble nitrogen gas through the solution for 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

-

Polymerization: Place the flask in a pre-heated oil bath at 70 °C and stir the reaction mixture. Maintain a gentle flow of nitrogen over the solution. The solution will gradually become more viscous as the polymer forms. Allow the reaction to proceed for a set time, typically 6 to 24 hours, depending on the desired conversion.

-

Termination & Isolation: To stop the reaction, remove the flask from the oil bath and expose it to air while cooling to room temperature. If the solution is highly viscous, dilute it with an additional 20-30 mL of toluene.

-

Purification by Precipitation: Slowly pour the polymer solution into a beaker containing a large excess (e.g., 800 mL) of cold, vigorously stirring methanol. A white, solid polymer will precipitate.[16][17]

-

Washing: Continue stirring for 30 minutes, then allow the precipitate to settle. Decant the supernatant and collect the polymer by filtration.

-

Reprecipitation (Crucial for Purity): To ensure complete removal of unreacted monomer and initiator fragments, re-dissolve the collected polymer in a minimal amount of a good solvent (like THF or dichloromethane) and precipitate it again into cold methanol. Repeat this process 2-3 times.[18]

-

Drying: Dry the purified white polymer in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting and Critical Considerations

-

Integrity of the Epoxy Group: Under standard neutral free radical polymerization conditions, the epoxy ring of GMA is stable and does not participate in the reaction.[1] However, it is sensitive to both acidic and basic conditions, which can cause premature ring-opening and potential cross-linking.[19] Ensure all reagents and solvents are free from acidic or basic impurities. High reaction temperatures (>90-100 °C) for prolonged periods can also increase the risk of side reactions.[19]

-

Oxygen Inhibition: Oxygen is a potent radical scavenger and will inhibit polymerization. Thorough de-gassing and maintaining an inert nitrogen or argon atmosphere throughout the reaction is critical for reproducibility.

-

Gelation: If the monomer concentration is too high (as in bulk polymerization) or if significant chain transfer to the polymer occurs, cross-linking can lead to the formation of an insoluble gel. Solution polymerization, as described here, mitigates this risk.

Characterization and Data Interpretation

Post-synthesis, a suite of analytical techniques is employed to validate the structure, purity, and physical properties of the PGMA.

-

Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[17]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure. The disappearance of the vinyl proton signals (typically ~5.6 and 6.1 ppm) from the GMA monomer and the appearance of the broad polymer backbone signals confirm polymerization. Crucially, the persistence of the characteristic signals for the epoxy ring protons (typically at ~2.6, 2.8, and 3.2 ppm) verifies that the rings remained intact during polymerization.[1][20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a quick verification of the polymer's functional groups. Key absorbances include a strong peak for the ester carbonyl (C=O) group around 1730 cm⁻¹, and characteristic peaks for the epoxy ring, often seen around 905-910 cm⁻¹ and 845 cm⁻¹.[21][22]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer, a key indicator of its thermal properties.[17]

| Parameter | Typical Value/Observation | Technique | Rationale for Validation |

| Mn ( g/mol ) | 10,000 - 100,000+ | GPC/SEC | Confirms polymer formation and allows control over physical properties. |

| PDI (Đ) | > 1.5 (typically 1.8 - 2.5) | GPC/SEC | Characteristic of conventional free radical polymerization. |

| Epoxy Protons | Signals present at ~2.6, 2.8, 3.2 ppm | ¹H NMR | Confirms the integrity of the reactive epoxy groups post-polymerization.[1] |

| Vinyl Protons | Signals absent at ~5.6, 6.1 ppm | ¹H NMR | Confirms high conversion of monomer to polymer. |

| Epoxy Ring Bend | Peak present at ~908 cm⁻¹ | FTIR | Verifies the presence of the epoxy functional group in the final polymer.[21] |

| Ester Carbonyl | Strong peak at ~1730 cm⁻¹ | FTIR | Confirms the presence of the methacrylate ester group.[22] |

| Tg (°C) | 60 - 85 °C | DSC | Provides data on the thermal properties and amorphous nature of the polymer. |

Conclusion

The synthesis of poly(this compound) via conventional free radical polymerization is a foundational technique that provides access to a highly valuable and versatile polymer scaffold. By understanding the causal relationships between reaction parameters—such as initiator concentration and temperature—and the resulting polymer characteristics, researchers can reliably produce PGMA with tailored molecular weights. The key to a successful synthesis lies in the meticulous control of reaction conditions to ensure high conversion while preserving the integrity of the crucial epoxy functionalities. The robust protocol detailed herein, coupled with comprehensive characterization, provides a self-validating framework for producing high-purity PGMA, ready for its myriad applications in advanced materials and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 4. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chegg.com [chegg.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 15. poj.ippi.ac.ir [poj.ippi.ac.ir]

- 16. mdpi.com [mdpi.com]

- 17. polymersource.ca [polymersource.ca]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glycidyl Methacrylate Monomer: Properties, Reactions, and Applications

Foreword: The Dual-Functionality Powerhouse

Glycidyl methacrylate (GMA) stands as a cornerstone monomer in polymer science and material development. Its unique bifunctional nature, possessing both a readily polymerizable methacrylate group and a highly reactive epoxy (oxirane) ring, offers a remarkable versatility that is leveraged across a spectrum of industries, from high-performance coatings to advanced biomedical devices.[1][2][3] This guide provides a comprehensive technical overview of the physical and chemical properties of GMA, delves into the mechanistic details of its characteristic reactions, and outlines established protocols for its characterization, offering researchers, scientists, and drug development professionals a thorough understanding of this pivotal chemical building block.

Core Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic fruity odor.[4][5] Its fundamental properties are crucial for its handling, storage, and application in various polymerization and modification processes.

Physical Data Summary

A compilation of the key physical properties of this compound is presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₃ | [2][5][6] |

| Molecular Weight | 142.15 g/mol | [5][6] |

| Appearance | Colorless liquid | [2][4][7] |

| Odor | Fruity, ester-like | [4][5][7] |

| Density | 1.07 - 1.095 g/cm³ at 20-25 °C | [2][4][6] |

| Boiling Point | 189 °C (372 °F) | [2][4] |

| Melting Point | -52 °C | [4] |

| Flash Point | 76 - 83 °C (169 - 181 °F) | [2][4][5] |

| Refractive Index | ~1.449 at 20 °C | [4][5] |

| Viscosity | ~5.48 cP at 21 °C (70 °F) | [5] |

| Vapor Pressure | ~0.42 kPa (3.15 mmHg) at 25 °C | [5] |

| Solubility | Slightly soluble in water (~50 g/L). Soluble in many organic solvents such as ethanol, acetone, diethyl ether, benzene, chloroform, and THF. | [2][4][6][8] |

Structural and Spectroscopic Characterization

The unique structure of GMA, with its methacrylate and epoxy functionalities, can be unequivocally identified through spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of GMA exhibits characteristic signals for the vinyl protons of the methacrylate group, the methyl group protons, and the protons of the epoxy ring. The epoxide protons typically appear as distinct resonances in the 2.6-3.2 ppm range.[9]

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with specific chemical shifts for the carbonyl carbon, the double-bonded carbons of the methacrylate group, and the carbons of the epoxy ring.[10][11]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of GMA displays characteristic absorption bands that are invaluable for its identification and for monitoring its reactions. Key peaks include the C=O stretching of the ester group (~1720 cm⁻¹), the C=C stretching of the vinyl group, and the characteristic asymmetric stretching of the epoxy ring at approximately 910 cm⁻¹.[12][13]

Chemical Properties and Reactivity

The synthetic utility of GMA stems from the distinct and controllable reactivity of its two functional groups: the methacrylate double bond and the epoxy ring.[7] This dual functionality allows for a wide array of chemical transformations, making it a versatile monomer for creating complex polymer architectures.[1][3]

Polymerization via the Methacrylate Group

The carbon-carbon double bond of the methacrylate group readily undergoes free-radical polymerization.[14] This allows for the synthesis of homopolymers of GMA (poly(this compound) or PGMA) and its copolymerization with a wide range of other vinyl monomers.[15][16] This process leaves the epoxy groups intact as pendant functionalities along the polymer chain, available for subsequent post-polymerization modification.[14]

Experimental Protocol: Free-Radical Solution Polymerization of GMA

This protocol describes a typical laboratory-scale synthesis of poly(this compound).

-

Reagents and Equipment:

-

This compound (GMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN) as initiator

-

Anhydrous toluene or 1,4-dioxane as solvent

-

Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet

-

Heating mantle

-

Cold methanol or ethanol for precipitation

-

-

Procedure:

-

In a round-bottom flask, dissolve the desired amount of GMA in the solvent.

-

Add the initiator (AIBN, typically 0.1-1 mol% relative to the monomer).

-

Deoxygenate the solution by bubbling with nitrogen for 20-30 minutes.

-

Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with constant stirring.

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a beaker of cold methanol or ethanol while stirring.

-

Filter the precipitated polymer, wash with fresh cold solvent, and dry under vacuum at a moderate temperature.

-

Ring-Opening Reactions of the Epoxy Group

The strained three-membered epoxy ring of GMA is susceptible to nucleophilic attack, leading to its opening.[14] This reaction can be performed on the GMA monomer itself or, more commonly, on PGMA to introduce a wide variety of functional groups.[14] This post-polymerization modification is a powerful tool for creating functional polymers with tailored properties.[17]

Common nucleophiles for the ring-opening reaction include:

-

Amines: Primary and secondary amines react with the epoxy group to form amino alcohols. This is a widely used method for introducing amine functionality into polymers.

-

Carboxylic Acids: Carboxylic acids react to form an ester and a hydroxyl group.[14]

-

Thiols: Thiols react in a similar fashion to amines to yield thioethers with a hydroxyl group.[14]

-

Azides: The reaction with azides, often followed by a "click" reaction, is a versatile method for further functionalization.[14]

-

Water (Hydrolysis): Under acidic or basic conditions, the epoxy group can be hydrolyzed to form a diol.[18]

The ring-opening reaction is pH-dependent, with different mechanisms dominating in acidic and basic conditions.[18]

Diagram: Nucleophilic Ring-Opening of the Epoxy Group

Caption: Generalized nucleophilic ring-opening of the pendant epoxy group on a PGMA backbone.

Applications in Research and Drug Development

The unique chemical properties of GMA make it an invaluable monomer in the development of advanced materials for research and pharmaceutical applications.

-

Biocompatible Hydrogels: GMA can be copolymerized with hydrophilic monomers to create hydrogels. The epoxy groups can then be used to immobilize biomolecules such as proteins, peptides, or drugs, making these materials suitable for tissue engineering and controlled drug delivery systems.[4]

-

Drug Delivery Systems: The reactive nature of GMA-containing polymers allows for the covalent attachment of therapeutic agents, enabling the development of targeted drug delivery vehicles.[16]

-

Dental and Bone Composites: GMA is a key component in the synthesis of dental resins and composites due to its excellent adhesion properties and biocompatibility.[1][15]

-

Functional Coatings and Surfaces: Polymers derived from GMA are used to create functional coatings for medical devices and cell cultureware. These coatings can be designed to resist biofouling or to promote specific cell adhesion.[3]

-

Ion-Exchange Resins: The epoxy group can be modified to introduce charged functionalities, leading to the creation of ion-exchange resins used in separation and purification processes.[1]

Safety and Handling

This compound is a reactive and potentially hazardous chemical that requires careful handling.

-

Health Hazards: GMA is harmful if swallowed or inhaled and is toxic in contact with skin. It can cause severe skin burns, eye damage, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and may cause cancer.[19]

-

Handling Precautions: Always handle GMA in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]

-

Storage: GMA should be stored in a cool, dark, and well-ventilated place, away from heat, sparks, and open flames. It is typically supplied with an inhibitor to prevent spontaneous polymerization.[4][20] The storage temperature should be kept low to minimize peroxide formation.[20]

Conclusion

This compound's dual methacrylate and epoxy functionality provides a versatile platform for the synthesis of a vast array of functional polymers. Its ability to undergo both polymerization and post-polymerization modification makes it an indispensable tool for material scientists and drug development professionals. A thorough understanding of its physical properties, chemical reactivity, and safe handling procedures is paramount to harnessing its full potential in creating innovative materials for a wide range of applications.

References

- 1. This compound: Synthesis, Properties, and Applications [eureka.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: Applications & Market Trends [chemicalsunited.com]

- 4. This compound | 106-91-2 [chemicalbook.com]

- 5. This compound | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. atamankimya.com [atamankimya.com]

- 7. dow.com [dow.com]

- 8. polymersource.ca [polymersource.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. This compound-Based Copolymers as Healing Agents of Waterborne Polyurethanes [mdpi.com]

- 17. Poly(this compound): a highly versatile polymeric building block for post-polymerization modifications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C2PY20646C [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

A Technical Guide to Glycidyl Methacrylate: The Bifunctional Monomer Driving Advanced Polymer Applications

Abstract

Glycidyl methacrylate (GMA) stands as a cornerstone monomer in the development of functional and high-performance polymers. Its unique bifunctional nature, possessing both a readily polymerizable methacrylate group and a highly reactive epoxy (glycidyl) group, offers a versatile platform for polymer synthesis and modification.[1][2][3] This guide provides an in-depth exploration of GMA's fundamental chemistry, polymerization kinetics, and its transformative applications across diverse scientific fields. We will delve into the strategic utilization of GMA in creating advanced materials, from robust industrial coatings and adhesives to sophisticated biomedical systems for drug delivery and tissue engineering. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this compound in their work.

The Core Chemistry of this compound: A Duality of Function

This compound is an ester of methacrylic acid and glycidol.[3][4][5] Its molecular structure is the key to its versatility. These two distinct functional moieties can be addressed with orthogonal chemistry, allowing for a two-stage approach to material design: polymer backbone formation followed by side-chain functionalization.

-

The Methacrylate Group: This vinyl group is highly susceptible to free-radical polymerization, enabling the formation of long-chain poly(this compound) (PGMA) homopolymers or its copolymerization with a wide array of other vinyl monomers (e.g., methyl methacrylate, acrylates, styrene).[6][7][8] This reaction forms the stable carbon backbone of the resulting polymer.

-

The Epoxy (Glycidyl) Group: This three-membered ring is highly strained and can be readily opened by a variety of nucleophiles, including amines, alcohols, thiols, and carboxylic acids.[1][7][9][10] This reactivity is typically preserved during the free-radical polymerization of the methacrylate group, making the epoxy groups available for post-polymerization modification. This allows for the precise introduction of desired chemical functionalities onto the polymer scaffold.[9][11]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | C₇H₁₀O₃ | [3] |

| Molar Mass | 142.15 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 1.07 g/cm³ | [3] |

| Boiling Point | 189.0 °C | [3] |

| Flash Point | 76.0 °C |[3] |

Caption: Chemical structure of this compound (GMA), highlighting its distinct functional groups.

Synthesis and Modification Strategies

The true power of GMA lies in the strategic manipulation of its dual reactivity. A typical workflow involves creating a polymer backbone and then tailoring its properties through chemical modification of the pendant epoxy groups.

Caption: General workflow for creating functional polymers using GMA.

Polymerization of the Methacrylate Moiety

The formation of the polymer backbone is typically achieved via free-radical polymerization.[7] This can be accomplished through several methods, each offering different levels of control over the final polymer architecture:

-

Conventional Free-Radical Polymerization: Using initiators like AIBN or BPO, this method is robust and widely used to produce random copolymers of GMA.[6]

-

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for precise control over molecular weight, polydispersity, and architecture (e.g., block copolymers). This control is critical for applications requiring well-defined materials, such as in drug delivery and nanomedicine.

Post-Polymerization Modification via Epoxy Ring-Opening

Once the PGMA-containing polymer is synthesized, the pendant epoxy groups serve as reactive handles for functionalization. The nucleophilic ring-opening reaction is efficient and versatile.[9][11]

Table 2: Common Nucleophilic Ring-Opening Reactions for PGMA Modification

| Nucleophile | Reagent Example | Resulting Functional Group | Key Application Area | Reference(s) |

|---|---|---|---|---|

| Amines | Ethylenediamine | Primary/Secondary Amines | Surface modification, bio-conjugation, cross-linking | [7][9][12] |

| Thiols | 2-Mercaptoethanol | Thioether, Hydroxyl | Biocompatible coatings, hydrogels | [7][9] |

| Azides | Sodium Azide | Azide | "Click" chemistry handle, further functionalization | [7][9] |

| Carboxylic Acids | Acetic Acid | Ester, Hydroxyl | Modifying solubility, prodrugs | [7][9][10] |

| Water (Hydrolysis) | Acid/Base Catalyst | Diol (two hydroxyl groups) | Increasing hydrophilicity, hydrogels |[9][13] |

This strategy allows for the creation of a library of functional polymers from a single parent PGMA backbone, which is a highly efficient approach to materials discovery.

Core Applications in Research and Development

The unique properties of GMA-based polymers have led to their adoption in numerous high-technology fields.[1]

Advanced Coatings and Adhesives

In industrial applications, GMA is a key component for high-performance materials.[2][4]

-

Enhanced Adhesion: The epoxy functionality provides excellent adhesion to a wide range of substrates, including metals, glass, and other polymers.[1][2] This makes GMA an ideal additive or comonomer for producing durable coatings, adhesives, and sealants for the automotive, aerospace, and electronics industries.[2][4]

-

Cross-linking and Durability: The epoxy groups can be used for thermal or chemical cross-linking, creating robust polymer networks. This imparts exceptional chemical resistance, thermal stability, and mechanical strength to the final product.[1][2]

Biomedical and Drug Delivery Systems

GMA's biocompatibility and functionalizability make it an invaluable monomer for medical applications.[2][14]

-

Dental Composites: GMA and its derivatives, most notably Bis-GMA, are fundamental components of dental restorative composites, sealants, and adhesives.[1][14][15] Their ability to form a hard, durable, and biocompatible cross-linked polymer upon light-curing is critical for dental restorations.[14][16]

-

Drug Delivery Vehicles: Porous microparticles and nanohybrids made from GMA copolymers can be loaded with therapeutic agents.[17][18] The pendant epoxy groups can be used to conjugate targeting ligands or to modify the polymer's properties (e.g., hydrophilicity) to control the drug release profile.[14][17] Poly(this compound)s are particularly useful in creating smart delivery systems that can integrate diagnostics and therapy.[18]

-

Tissue Engineering and Hydrogels: GMA is widely used to synthesize hydrogels, which are water-swollen polymer networks that mimic the extracellular matrix.[19] By grafting GMA onto natural polymers like gelatin, hyaluronic acid, or poly(vinyl alcohol), injectable and photocrosslinkable hydrogels can be created.[20][21][22] These scaffolds can encapsulate cells and support tissue regeneration, for example, in cartilage or ocular applications.[21][22][23] The degree of methacrylation and polymer concentration can be tuned to achieve the desired mechanical properties and swelling ratios.[21][23]

Polymer and Surface Modification

GMA is an excellent agent for modifying the properties of other materials.

-

Compatibilizers: Grafting GMA onto polyolefins introduces polar epoxy groups onto a nonpolar backbone.[3] This GMA-modified polyolefin can then act as a compatibilizer in polymer blends (e.g., with polyesters), improving the interfacial adhesion and overall mechanical properties of the blend.

-

Reactive Surface Engineering: Surfaces can be modified with GMA-containing polymers to introduce reactive epoxy functionalities.[24] For example, microfluidic chips made from a GMA-MMA copolymer can be easily functionalized to create hydrophilic channels that resist protein adsorption, which is essential for biological separations.[24] This approach is also used to create functional membranes for filtration and ion exchange.[6][12][16]

Experimental Protocols: A Practical Approach

To illustrate the practical utility of GMA, this section provides streamlined, foundational protocols for synthesis and modification.

Protocol: Synthesis of a Random Copolymer P(BA-co-GMA)

This protocol describes the synthesis of a hydrophobic copolymer of n-butyl acrylate (BA) and this compound via conventional free-radical polymerization.[6]

Objective: To create a polymer backbone with reactive epoxy side chains.

Materials:

-

n-Butyl acrylate (BA), inhibitor removed

-

This compound (GMA), inhibitor removed

-

Azobisisobutyronitrile (AIBN)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Round bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

-

Setup: Assemble a round bottom flask with a magnetic stirrer and reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: Charge the flask with the desired molar ratio of BA and GMA monomers. A typical example is a 1:1 molar ratio. Dissolve the monomers in THF to achieve a concentration of approximately 30% w/v.[6]

-

Initiator Addition: Add the initiator, AIBN (e.g., 0.8 mol% relative to the total monomer concentration), to the solution.[6]

-

Polymerization: Immerse the flask in an oil bath preheated to 70 °C and stir vigorously. Allow the reaction to proceed for 12-24 hours.

-

Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, while stirring.

-

Isolation: Collect the precipitated white polymer by filtration.

-

Drying: Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.

-

Characterization: Confirm the copolymer structure and composition using ¹H-NMR (presence of characteristic peaks for both monomers) and ATR-FTIR spectroscopy (presence of epoxy ring vibrations and ester carbonyl peak).[6]

Protocol: Post-Polymerization Aminolysis of PGMA

This protocol demonstrates the ring-opening of the epoxy groups on a PGMA homopolymer or copolymer with a primary amine.

Objective: To introduce primary and secondary amine functionalities onto the polymer backbone.

Materials:

-

Poly(this compound) or P(X-co-GMA)

-

Ethylenediamine (or other primary amine)

-

Dimethylformamide (DMF) or Dioxane

-

Diethyl ether

Procedure:

-

Dissolution: Dissolve the PGMA-containing polymer in DMF to create a 5-10% w/v solution in a round bottom flask.

-

Nucleophile Addition: Add a significant molar excess of ethylenediamine (e.g., 10-fold excess relative to the epoxy groups) to the polymer solution. The excess drives the reaction to completion and minimizes cross-linking.

-

Reaction: Stir the mixture at a set temperature (e.g., 50 °C) for 24-48 hours. The reaction progress can be monitored by FTIR by observing the disappearance of the epoxy ring peak (~908 cm⁻¹).

-

Purification: Precipitate the functionalized polymer by pouring the reaction solution into a large excess of a non-solvent like diethyl ether.

-

Washing: Wash the precipitate multiple times with the non-solvent to remove unreacted amine.

-

Drying: Dry the final amine-functionalized polymer under vacuum.

-

Characterization: Confirm the successful modification via FTIR (disappearance of the epoxy peak and appearance of N-H bands) and ¹H-NMR (appearance of new peaks corresponding to the attached aminomethylene groups).

Future Outlook

The versatility of this compound continues to position it as a critical building block for future materials.[1] Emerging research focuses on developing bio-based GMA from renewable resources to align with green chemistry principles and sustainability goals.[16] Furthermore, the application of GMA in advanced manufacturing, such as 3D printing and photolithography, is expanding, enabling the fabrication of complex, functional devices for the biomedical and electronics fields. As the demand for smart, responsive, and functional materials grows, the elegant dual-functionality of GMA ensures its continued relevance and importance in scientific innovation.

References

- 1. This compound: Synthesis, Properties, and Applications [eureka.patsnap.com]

- 2. This compound: Applications & Market Trends [chemicalsunited.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The applications of Glycidyl methacrylate_Chemicalbook [chemicalbook.com]

- 5. This compound | Methacrylates | GMA | Suppler | Distributor | Europe | Arpadis [arpadis.com]

- 6. mdpi.com [mdpi.com]

- 7. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Post-polymerization modification reactions of poly(this compound)s - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Reactions of epoxide groups of this compound copolymers | Scilit [scilit.com]

- 11. Poly(this compound): a highly versatile polymeric building block for post-polymerization modifications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Bis-GMA - Wikipedia [en.wikipedia.org]

- 16. marketdataforecast.com [marketdataforecast.com]

- 17. Porous Crosslinked Zwitterionic Microparticles Based on this compound and N-Vinylimidazole as Possible Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Smart Delivery Systems Based on Poly(this compound)s-Coated Organic/Inorganic Core-Shell Nanohybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and characterization of hydrogels formed from a this compound derivative of galactomannan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of this compound – Crosslinked hyaluronan hydrogel scaffolds incorporating elastogenic hyaluronan oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.aip.org [pubs.aip.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Development of Poly(vinyl alcohol) Grafted this compound/Cellulose Nanofiber Injectable Hydrogels for Meniscus Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Solubility of Glycidyl Methacrylate in Common Organic Solvents: A Comprehensive Technical Guide for Researchers

Abstract

Glycidyl methacrylate (GMA) is a versatile monomer widely employed in the synthesis of polymers for a diverse range of applications, from coatings and adhesives to drug delivery systems. Its unique bifunctional nature, possessing both a reactive methacrylate group and an epoxide ring, allows for a high degree of chemical modification and cross-linking. A fundamental understanding of its solubility in various organic solvents is paramount for its effective use in polymer synthesis, purification, and application. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, grounded in both theoretical principles and practical considerations. We will delve into the molecular factors governing its solubility, present a compilation of solubility data, and provide a detailed experimental protocol for determining miscibility. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction: The Significance of GMA and Solvent Selection

This compound (GMA) is a key building block in modern polymer chemistry.[1] Its dual functionality enables the creation of polymers with tailored properties. The methacrylate group readily participates in free-radical polymerization, forming the polymer backbone, while the epoxy group can undergo ring-opening reactions with a variety of nucleophiles, allowing for post-polymerization modification and the introduction of a wide range of functional groups.[2][3][4][5]

The choice of solvent is a critical parameter in any process involving GMA. It dictates not only the homogeneity of the reaction mixture but also influences polymerization kinetics, polymer chain conformation, and the final properties of the material. A well-chosen solvent will fully dissolve the monomer, initiator, and any other reactants, ensuring a uniform reaction environment. Conversely, a poor solvent can lead to precipitation, incomplete reaction, and a heterogeneous product. Therefore, a thorough understanding of GMA's solubility is a prerequisite for successful and reproducible experimental work.

Theoretical Principles of this compound Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the thermodynamic favorability of mixing. At a molecular level, this is determined by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its solubility is primarily influenced by its molecular structure, which features both polar and non-polar characteristics.

The presence of the ester and epoxide functional groups introduces polarity to the GMA molecule, making it capable of dipole-dipole interactions and hydrogen bonding (as an acceptor).[6] This explains its good solubility in polar aprotic solvents and its moderate solubility in polar protic solvents. The methacrylate backbone, on the other hand, contributes a degree of non-polar character.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy density of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.

The principle is that substances with similar HSP values are likely to be miscible. The Hansen Solubility Parameters for this compound are:

-

δD = 15.7 MPa½

-

δP = 6.3 MPa½

-

δH = 5.7 MPa½

The "distance" (Ra) between the HSP of two substances can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of miscibility. Generally, an Ra value of less than 7 is considered to indicate good solubility.

Solubility Data of this compound

Based on a combination of literature data and predictions using Hansen Solubility Parameters, the solubility of this compound in a range of common organic solvents is summarized below.

| Solvent Class | Solvent | Hansen Solubility Parameters (δD, δP, δH) (MPa½) | Predicted Miscibility with GMA (Ra) | Qualitative Solubility |

| Alcohols | Methanol | 15.1, 12.3, 22.3 | 17.5 | Slightly Soluble[7] |

| Ethanol | 15.8, 8.8, 19.4 | 14.5 | Soluble[2][3][4][8] | |

| Ketones | Acetone | 15.5, 10.4, 7.0 | 4.4 | Soluble[2][3][4][8] |

| Methyl Ethyl Ketone (MEK) | 16.0, 9.0, 5.1 | 2.8 | Miscible | |

| Esters | Ethyl Acetate | 15.8, 5.3, 7.2 | 2.1 | Soluble[9] |

| n-Butyl Acetate | 15.8, 3.7, 6.3 | 2.6 | Miscible | |

| Ethers | Diethyl Ether | 14.5, 2.9, 5.1 | 4.8 | Soluble[2][3][4][8] |

| Tetrahydrofuran (THF) | 16.8, 5.7, 8.0 | 3.2 | Soluble | |

| Aromatic Hydrocarbons | Benzene | 18.4, 0.0, 2.0 | 8.3 | Soluble[2][3][4][8] |

| Toluene | 18.0, 1.4, 2.0 | 6.8 | Soluble | |

| Halogenated Solvents | Chloroform | 17.8, 3.1, 5.7 | 4.0 | Slightly Soluble[7] |

| Dichloromethane | 17.0, 6.3, 6.1 | 1.4 | Miscible | |

| Aliphatic Hydrocarbons | n-Hexane | 14.9, 0.0, 0.0 | 9.9 | Immiscible |

| Cyclohexane | 16.8, 0.0, 0.2 | 9.8 | Immiscible | |

| Amides | Dimethylformamide (DMF) | 17.4, 13.7, 11.3 | 10.3 | Miscible |

| Other | Acetonitrile | 15.3, 18.0, 6.1 | 11.8 | Miscible |

| Dimethyl Sulfoxide (DMSO) | 18.4, 16.4, 10.2 | 12.5 | Miscible |

Disclaimer: Predicted miscibility is based on calculated Hansen Solubility Parameter distances (Ra). Experimental verification is recommended.

Experimental Determination of Miscibility: A Step-by-Step Protocol

While theoretical predictions are valuable, experimental verification is crucial for confirming the solubility of this compound in a specific solvent for a particular application. The following protocol outlines a straightforward visual method for determining the miscibility of GMA with a chosen organic solvent. This method is adapted from the principles outlined in ASTM D1722 for determining water miscibility of water-soluble solvents.[2][4][8][9]

Materials and Equipment

-

This compound (GMA), stabilized

-

Test solvent (analytical grade or higher)

-

Glass test tubes or vials with stoppers or caps

-

Graduated pipettes or cylinders

-

Vortex mixer or shaker

-

A well-lit area with a dark background for observation

Experimental Workflow Diagram

Figure 1. Experimental workflow for determining the miscibility of this compound in an organic solvent.

Detailed Procedure

-

Preparation: Ensure all glassware is clean and dry to avoid any contamination that could affect the results.

-

Mixing: In a clean, dry test tube, add a specific volume ratio of this compound and the test solvent. A 1:1 volume ratio is a good starting point. For example, add 5 mL of GMA and 5 mL of the solvent.

-

Agitation: Securely stopper the test tube and shake it vigorously for 30-60 seconds to ensure thorough mixing. A vortex mixer can be used for more consistent agitation.

-

Initial Observation: Immediately after shaking, visually inspect the mixture. Note any signs of immiscibility, such as the formation of two distinct layers, cloudiness (turbidity), or the presence of droplets.

-